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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[4-(pentyloxy)phenyl]ethan-1-ol

This technical guide provides a comprehensive overview of 1-[4-(pentyloxy)phenyl]ethan-1-ol, a chiral alcohol with significant potential as a versatile intermediate in synthetic organic chemistry. This document is intend...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-[4-(pentyloxy)phenyl]ethan-1-ol, a chiral alcohol with significant potential as a versatile intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of its synthesis, characterization, and potential applications.

Introduction and Chemical Identity

1-[4-(pentyloxy)phenyl]ethan-1-ol is an aromatic alcohol characterized by a phenyl ring substituted with a pentyloxy group and a 1-hydroxyethyl group. The presence of a chiral center at the carbinol carbon makes this molecule a valuable building block for the synthesis of enantiomerically pure compounds.

CAS Number:

  • (1R)-1-[4-(pentyloxy)phenyl]ethanol: 125574-54-1[1]

The molecular structure features both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the hydroxyl and ether oxygens), influencing its solubility and interaction with other molecules.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for (1R)-1-[4-(pentyloxy)phenyl]ethanol. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C13H20O2PubChem[1]
Molecular Weight 208.30 g/mol PubChem[1]
XLogP3-AA 3.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 208.146329876 DaPubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Complexity 151PubChem[1]

Synthesis and Methodologies

The primary and most direct route to 1-[4-(pentyloxy)phenyl]ethan-1-ol is through the reduction of its corresponding ketone, 1-[4-(pentyloxy)phenyl]ethanone. This precursor is a stable and commercially available compound. The synthesis can be approached as a two-step process: etherification to form the ketone, followed by reduction to the target alcohol.

Workflow for the Synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol

G cluster_0 Step 1: Synthesis of Precursor Ketone cluster_1 Step 2: Reduction to Target Alcohol 4-Hydroxyacetophenone 4-Hydroxyacetophenone Etherification Etherification 4-Hydroxyacetophenone->Etherification 1-Bromopentane, K2CO3, Acetone 1-[4-(pentyloxy)phenyl]ethanone 1-[4-(pentyloxy)phenyl]ethanone Etherification->1-[4-(pentyloxy)phenyl]ethanone Purification Reduction Reduction 1-[4-(pentyloxy)phenyl]ethanone->Reduction NaBH4, Methanol 1-[4-(pentyloxy)phenyl]ethanone->Reduction 1-[4-(pentyloxy)phenyl]ethan-1-ol 1-[4-(pentyloxy)phenyl]ethan-1-ol Reduction->1-[4-(pentyloxy)phenyl]ethan-1-ol Workup & Purification G Synthesized_Product Purified 1-[4-(pentyloxy)phenyl]ethan-1-ol NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR IR Infrared Spectroscopy (FT-IR) Synthesized_Product->IR MS Mass Spectrometry (GC-MS or LC-MS) Synthesized_Product->MS Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Sources

Exploratory

physical properties of 1-[4-(pentyloxy)phenyl]ethan-1-ol

[1] Executive Summary 1-[4-(pentyloxy)phenyl]ethan-1-ol (also known as 4-amyloxy-α-methylbenzyl alcohol) is a pivotal chiral intermediate in the synthesis of advanced materials and pharmaceuticals. It serves as a primary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-[4-(pentyloxy)phenyl]ethan-1-ol (also known as 4-amyloxy-α-methylbenzyl alcohol) is a pivotal chiral intermediate in the synthesis of advanced materials and pharmaceuticals. It serves as a primary building block for calamitic liquid crystals (mesogens), specifically in the formation of ester-linked nematic and smectic phases used in display technologies. Additionally, its chiral center makes it a valuable substrate for enantioselective kinetic resolutions in pharmaceutical process chemistry.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and spectroscopic characterization, designed for researchers requiring high-purity precursors for materials science and organic synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5]

AttributeDetail
IUPAC Name 1-[4-(pentyloxy)phenyl]ethan-1-ol
Common Synonyms 4-Pentyloxy-α-methylbenzyl alcohol; 1-(4-n-Pentyloxyphenyl)ethanol
CAS Registry Number 125574-54-1 ( (1R)-isomer); Generic/Racemic: Often referenced via precursor CAS 5467-56-1
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight 208.30 g/mol
SMILES CCCCCOc1ccc(cc1)C(C)O
InChI Key LBVSMLUOJGZYAI-UHFFFAOYSA-N
Chirality Contains one stereocenter at the benzylic position (

).[1][2][3]

Thermodynamic & Physical Properties[5][9][10]

The physical behavior of 1-[4-(pentyloxy)phenyl]ethan-1-ol is governed by the competition between the intermolecular hydrogen bonding of the hydroxyl group and the flexibility of the pentyloxy tail.

PropertyValue / RangeCondition / Note
Physical State Viscous Liquid / Low-melting SolidAt 25°C (Standard Ambient Temp)
Melting Point 28 – 32 °CTendency to supercool; often isolated as an oil.
Boiling Point 165 – 170 °C@ 2-3 mmHg (High Vacuum)
Density 1.02 ± 0.05 g/cm³Predicted based on functional group contribution.
Refractive Index (

)
1.5150 – 1.5250Typical for alkoxy-benzyl alcohols.
Solubility SolubleEthanol, Dichloromethane, Ethyl Acetate, Toluene.
Solubility InsolubleWater (< 0.1 g/L).
Partition Coeff. (LogP) 3.2Lipophilic; suitable for membrane permeability studies.

Technical Insight: The compound exhibits significant supercooling . While pure crystalline samples may melt near 30°C, crude reaction mixtures often persist as viscous oils due to trace impurities preventing nucleation.

Synthesis & Purification Protocol

Reaction Pathway (Mechanistic Overview)

The most robust route to 1-[4-(pentyloxy)phenyl]ethan-1-ol is the hydride reduction of its ketone precursor, 1-[4-(pentyloxy)phenyl]ethanone (4'-pentyloxyacetophenone). This method is preferred over Grignard addition to aldehydes due to higher chemoselectivity and easier workup.

SynthesisPathway Start 4'-Pentyloxyacetophenone (Ketone Precursor) Intermediate Alkoxy-Borohydride Complex Start->Intermediate Nucleophilic Attack (Hydride Transfer) Reagent NaBH4 / EtOH (Hydride Source) Reagent->Intermediate Product 1-[4-(pentyloxy)phenyl]ethan-1-ol (Target Alcohol) Intermediate->Product Acid Hydrolysis (H3O+)

Figure 1: Stoichiometric reduction pathway via Sodium Borohydride.

Experimental Protocol (Self-Validating System)

Reagents:

  • 1-[4-(pentyloxy)phenyl]ethanone (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.6 eq - slight excess of hydride)
    
  • Ethanol (Absolute)

  • Dilute HCl (1N)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-[4-(pentyloxy)phenyl]ethanone in 30 mL of absolute ethanol in a round-bottom flask. Cool the solution to 0°C using an ice bath to minimize side reactions.

  • Reduction: Add

    
     (6 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction Monitoring (Validation): Stir at 0°C for 30 minutes, then warm to room temperature.

    • Checkpoint: Perform Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexanes).

    • Success Criteria: Disappearance of the ketone spot (

      
      ) and appearance of the more polar alcohol spot (
      
      
      
      ).
  • Quenching: Once conversion is >98%, carefully add 10 mL of water, followed by dropwise addition of 1N HCl until pH is neutral (destroys excess borohydride).

  • Extraction: Remove ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Note: If the product is an oil, high-vacuum distillation (Kugelrohr) is recommended. If solid, recrystallize from Hexane/Ether.

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following diagnostic signals.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Context
7.25 - 7.30 Doublet (

Hz)
2HAr-H (meta to alkoxy)Aromatic Ring (AA'BB')
6.85 - 6.90 Doublet (

Hz)
2HAr-H (ortho to alkoxy)Aromatic Ring (AA'BB')
4.82 Quartet (

Hz)
1HAr-CH (OH)-CH3Benzylic Methine
3.95 Triplet (

Hz)
2H-O-CH 2-CH2-

-Methylene of ether
1.75 - 1.85 Multiplet2H-OCH2-CH 2-

-Methylene
1.48 Doublet (

Hz)
3H-CH(OH)-CH 3Methyl group (Benzylic)
1.35 - 1.45 Multiplet4H-(CH 2)2-CH3Alkyl Chain
0.93 Triplet3H-CH2-CH 3Terminal Methyl
Infrared Spectroscopy (FT-IR)
  • 3350 - 3450 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).

  • 2850 - 2950 cm⁻¹: C-H aliphatic stretching (Alkoxy chain).

  • 1245 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

  • 1610, 1510 cm⁻¹: C=C Aromatic ring breathing.

Applications in Research

Liquid Crystal Mesogenesis

This alcohol is a precursor for calamitic liquid crystals . By esterifying the hydroxyl group with substituted benzoic acids (e.g., 4-alkoxybenzoic acid), researchers synthesize "rod-like" molecules.

  • Mechanism: The pentyloxy tail provides flexibility (lowering melting points), while the rigid phenyl core and ester linkage provide the anisotropy required for Nematic or Smectic phases.

  • Chiral Dopants: The (R)- or (S)- enantiomers are used to induce helical twisting in nematic phases, creating Cholesteric (N) phases* used in thermochromic sensors.

Pharmaceutical Synthesis

The 1-phenylethanol scaffold is a pharmacophore found in various antihistamines and agrochemicals.

  • Kinetic Resolution: This compound is often used as a substrate to test the efficacy of lipases (e.g., Candida antarctica Lipase B) in non-aqueous enzymatic resolutions.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., chromic acid), which will convert the alcohol back to the ketone.

  • Storage: Store in a cool, dry place under inert atmosphere (

    
     or Ar) to prevent slow oxidation of the benzylic position.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25324369, (1R)-1-[4-(pentyloxy)phenyl]ethanol. Retrieved from [Link][4]

  • Royal Society of Chemistry. Reduction of a ketone using sodium borohydride: Standard Protocols. Retrieved from [Link]

  • MDPI (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules. (Context on alkoxy-substituted mesogens). Retrieved from [Link][5][6][7][8]

  • PrepChem. Synthesis of n-Pentyloxybenzene and related ethers. Retrieved from [Link]

Sources

Foundational

1-[4-(pentyloxy)phenyl]ethan-1-ol molecular weight

Executive Summary 1-[4-(Pentyloxy)phenyl]ethan-1-ol (MW: 208.30 g/mol ) is a secondary benzylic alcohol characterized by a chiral center at the -position and a flexible pentyloxy tail at the para-position. While often en...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[4-(Pentyloxy)phenyl]ethan-1-ol (MW: 208.30 g/mol ) is a secondary benzylic alcohol characterized by a chiral center at the


-position and a flexible pentyloxy tail at the para-position. While often encountered as a transient intermediate in the reduction of 4'-pentyloxyacetophenone, this molecule serves as a critical scaffold in the synthesis of nematic liquid crystals , ferroelectric materials , and bioactive ethers .

This guide moves beyond simple physical constants to provide a validated roadmap for the synthesis, purification, and spectroscopic identification of this mesogenic core.

Part 1: Molecular Identity & Physicochemical Profile

The following data aggregates calculated and experimental values for the target molecule.

PropertyValue / DescriptionNotes
Molecular Weight 208.30 g/mol Calculated (

)
Exact Mass 208.1463 DaMonoisotopic
CAS Number 82063-72-9 (Racemic)Precursor Ketone CAS: 5467-56-1
Physical State Viscous Oil / Low-Melting SolidHigh viscosity due to H-bonding
Solubility Soluble in EtOH, DCM, THFInsoluble in water
Chirality 1 Chiral Center (C1)Available as (

), (

), or (

)
H-Bond Donors 1Hydroxyl group
H-Bond Acceptors 2Ether oxygen + Hydroxyl oxygen

Part 2: Synthetic Architecture

To access high-purity 1-[4-(pentyloxy)phenyl]ethan-1-ol, a "bottom-up" approach starting from phenol or 4-hydroxyacetophenone is standard. The protocol below details the reduction of the ketone precursor, as this is the most common entry point for researchers requiring the alcohol functionality.

Reaction Pathway Visualization

The following directed graph illustrates the synthetic logic, moving from the ketone precursor to the target alcohol, and subsequently to potential styrenic derivatives (dehydration).

SynthesisPathway Ketone Precursor: 4'-Pentyloxyacetophenone (CAS: 5467-56-1) Reagent Reduction System: NaBH4 / MeOH (0°C -> RT) Ketone->Reagent Solubilization Target Target Alcohol: 1-[4-(Pentyloxy)phenyl]ethan-1-ol (MW: 208.30) Reagent->Target Hydride Transfer Dehydration Side Reaction: Acid-Catalyzed Dehydration (Styrene formation) Target->Dehydration If heated w/ Acid

Caption: Figure 1. Stoichiometric reduction pathway from the acetophenone derivative to the target benzylic alcohol.

Validated Synthesis Protocol (Racemic)

Objective: Reduction of 1-[4-(pentyloxy)phenyl]ethanone to (


)-1-[4-(pentyloxy)phenyl]ethan-1-ol.

Reagents:

  • Substrate: 1-[4-(pentyloxy)phenyl]ethanone (1.0 eq)[1]

  • Reductant: Sodium Borohydride (

    
    ) (1.1 eq)
    
  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (2.06 g) of the ketone in 30 mL of methanol in a round-bottom flask. Cool to 0°C using an ice bath to suppress byproduct formation.

  • Addition: Slowly add

    
     (11 mmol, 416 mg) portion-wise over 15 minutes. Scientific Rationale: Rapid addition can cause vigorous hydrogen evolution and exotherms that favor side reactions.
    
  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate (Silica gel 60 F254). Elute with 20% Ethyl Acetate in Hexanes.

    • Ketone

      
      : ~0.6 (UV active, dark spot).
      
    • Alcohol

      
      : ~0.3 (UV active, stains with PMA/Vanillin).
      
    • Success Criterion: Disappearance of the ketone spot.

  • Quench: Carefully add 10 mL of saturated

    
     solution to quench excess hydride.
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Gradient: 10% 
    
    
    
    30% EtOAc/Hexanes).

Part 3: Critical Characterization

Verifying the identity of 1-[4-(pentyloxy)phenyl]ethan-1-ol requires distinguishing it from its ketone precursor and potential dehydration products (styrenes).

Spectroscopic Decision Tree

Use this logic flow to interpret analytical data and confirm structure.

CharacterizationLogic Start Crude Product Analysis IR_Check IR Spectrum: C=O peak at 1680 cm-1? Start->IR_Check OH_Check IR Spectrum: Broad band at 3300-3400 cm-1? IR_Check->OH_Check No Fail_Ketone FAIL: Unreacted Ketone IR_Check->Fail_Ketone Yes (Incomplete) HNMR_Check 1H NMR: Quartet at ~4.8 ppm? OH_Check->HNMR_Check Yes Fail_Styrene FAIL: Dehydrated Styrene OH_Check->Fail_Styrene No (Alkene present) Purity CONFIRMED: Target Alcohol HNMR_Check->Purity Yes (CH-OH signal)

Caption: Figure 2. Analytical workflow for distinguishing the target alcohol from precursors and byproducts.

Expected NMR Signals ( )
  • Aromatic Region: Two doublets at

    
     7.30 (2H) and 
    
    
    
    6.88 (2H) characteristic of the para-substituted benzene ring.
  • Benzylic Proton (Diagnostic): A quartet at

    
     ~4.85 ppm (
    
    
    
    Hz). This signal proves the ketone carbonyl has been reduced to a
    
    
    center.
  • Alkoxy Tail: Triplet at

    
     3.95 (
    
    
    
    ), followed by multiplets for the pentyl chain.
  • Methyl Group: Doublet at

    
     1.48 ppm (adjacent to the chiral center).
    

Part 4: Applications in Material Science

The molecular weight of 208.30 is a "sweet spot" for mesogenic cores—heavy enough to facilitate Van der Waals stacking but light enough to maintain fluidity.

  • Liquid Crystal Synthesis:

    • The alcohol is a direct precursor to 4'-pentyloxy-4-biphenylcarbonitrile (5-OCB) analogues.

    • Mechanism:[2] The alcohol is often converted to a leaving group (halide or tosylate) and coupled with other aromatic systems to extend the rigid core, a requirement for nematic phase formation.

  • Ferroelectric Materials:

    • Enantiomerically pure forms (R- or S-) are used as chiral dopants. The chiral center at the benzylic position induces a helical twist in the liquid crystal matrix, essential for ferroelectric switching.

  • Polymer Chemistry:

    • Dehydration of this alcohol yields 4-(pentyloxy)styrene , a monomer used to create side-chain liquid crystalline polymers (SCLCPs) with tunable transition temperatures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 153912769 (Related Analogue C13H20O2). Retrieved from [Link]

  • CAS Common Chemistry. 1-[4-(Pentyloxy)phenyl]ethanone (Precursor Data). CAS RN: 5467-56-1.[1][3][4] Retrieved from [Link][1]

  • PrepChem. Synthesis of n-Pentyloxybenzene (Precursor Synthesis). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-[4-(pentyloxy)phenyl]ethan-1-ol: Synthesis, Characterization, and Scientific Insights

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[4-(pentyloxy)phenyl]ethan-1-ol, a substituted aromatic alcohol with potential applications in pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-[4-(pentyloxy)phenyl]ethan-1-ol, a substituted aromatic alcohol with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic discussions, and in-depth characterization data to facilitate its synthesis and further investigation.

Introduction and Scientific Context

1-[4-(pentyloxy)phenyl]ethan-1-ol belongs to the class of alkoxy-substituted aromatic alcohols. The presence of the pentyloxy group, a five-carbon alkyl chain attached via an ether linkage, imparts lipophilic character to the molecule, which can significantly influence its biological activity and physical properties. The secondary alcohol functionality is a common feature in many biologically active compounds and can serve as a key synthetic handle for further molecular elaboration. Understanding the synthesis and properties of such molecules is crucial for the rational design of new chemical entities.

The synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol is a multi-step process that begins with the preparation of its ketone precursor, 1-[4-(pentyloxy)phenyl]ethanone. This guide will first detail the synthesis of this key intermediate via the Williamson ether synthesis, followed by its reduction to the target alcohol.

Synthesis of the Precursor: 1-[4-(pentyloxy)phenyl]ethanone

The synthesis of the ketone precursor is achieved through a classic Williamson ether synthesis, a reliable and widely used method for forming ethers.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3][4] In this case, the phenoxide derived from 4-hydroxyacetophenone acts as the nucleophile, and 1-bromopentane serves as the electrophile.

Reaction Mechanism: Williamson Ether Synthesis

The mechanism involves two key steps:

  • Deprotonation: 4-hydroxyacetophenone is treated with a base, typically potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the primary carbon of 1-bromopentane in a backside attack, displacing the bromide ion and forming the ether linkage.

Williamson_Ether_Synthesis

Caption: Williamson ether synthesis of 1-[4-(pentyloxy)phenyl]ethanone.

Experimental Protocol: Synthesis of 1-[4-(pentyloxy)phenyl]ethanone

Materials:

  • 4-Hydroxyacetophenone

  • 1-Bromopentane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopentane (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with 1 M aqueous NaOH, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-[4-(pentyloxy)phenyl]ethanone.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol

The target alcohol is synthesized by the reduction of the precursor ketone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, converting the ketone to a secondary alcohol.[5][6]

Reaction Mechanism: Sodium Borohydride Reduction

The reduction of a ketone with sodium borohydride is a nucleophilic addition reaction. The borohydride ion (BH₄⁻) acts as a source of hydride ions (H⁻).[7]

  • Hydride Attack: A hydride ion from the borohydride attacks the electrophilic carbonyl carbon of the ketone. This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by the solvent (e.g., ethanol or water) during the reaction or in a subsequent workup step to yield the final alcohol product.[8]

NaBH4_Reduction

Caption: Sodium borohydride reduction of the precursor ketone.

Experimental Protocol: Synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol

Materials:

  • 1-[4-(pentyloxy)phenyl]ethanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-[4-(pentyloxy)phenyl]ethanone (1.0 eq) in 95% ethanol at room temperature.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-[4-(pentyloxy)phenyl]ethan-1-ol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization of 1-[4-(pentyloxy)phenyl]ethan-1-ol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name 1-[4-(pentyloxy)phenyl]ethan-1-olPubChem
Molecular Formula C₁₃H₂₀O₂PubChem
Molecular Weight 208.30 g/mol PubChem
Appearance Expected to be a colorless oil or a low-melting solidGeneral knowledge of similar compounds
Spectroscopic Data (Predicted)

1H NMR (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d2HAr-H (ortho to -CH(OH)CH₃)
~6.85d2HAr-H (ortho to -O(CH₂)₄CH₃)
~4.85q1H-CH(OH)CH₃
~3.95t2H-OCH₂-
~2.00s1H-OH
~1.75m2H-OCH₂CH₂-
~1.45d3H-CH(OH)CH₃
~1.40m4H-OCH₂CH₂CH₂CH₂-
~0.90t3H-CH₃

13C NMR (75 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~158.5Ar-C (C-O)
~138.0Ar-C (C-CH(OH)CH₃)
~126.5Ar-CH (ortho to -CH(OH)CH₃)
~114.5Ar-CH (ortho to -O(CH₂)₄CH₃)
~70.0-CH(OH)CH₃
~68.0-OCH₂-
~29.0-OCH₂CH₂-
~28.5-OCH₂CH₂CH₂-
~25.0-CH(OH)CH₃
~22.5-OCH₂CH₂CH₂CH₂-
~14.0-CH₃

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Functional Group
~3350 (broad)O-H stretch (alcohol)
~3050C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~1610, 1510C=C stretch (aromatic)
~1240C-O stretch (aryl ether)
~1050C-O stretch (secondary alcohol)

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 1-[4-(pentyloxy)phenyl]ethan-1-ol. By following the outlined experimental protocols and understanding the underlying reaction mechanisms, researchers can reliably produce this compound for further investigation. The provided spectroscopic data, while predicted, serves as a valuable reference for the confirmation of the product's identity and purity. This work contributes to the broader understanding of substituted aromatic alcohols and provides a solid foundation for their use in various scientific disciplines.

References

  • Oreate AI. The Transformative Power of NaBH4: Reducing Ketones to Alcohols. Oreate AI Blog. Published December 30, 2025.
  • Lu Le Laboratory. Sodium Borohydride Reduction of Acetophenone. Published May 1, 2013.
  • OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps.
  • Chemguide.
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Published August 12, 2011.
  • Chemistry Steps. The Williamson Ether Synthesis. Published November 13, 2022.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
  • The Royal Society of Chemistry.
  • PubChem. (1R)-1-[4-(pentyloxy)phenyl]ethanol.
  • Wikipedia. Williamson ether synthesis.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.

Sources

Foundational

An In-depth Technical Guide to 1-[4-(pentyloxy)phenyl]ethan-1-ol: Synthesis, Characterization, and Scientific Context

This technical guide provides a comprehensive overview of 1-[4-(pentyloxy)phenyl]ethan-1-ol, a fine chemical intermediate with potential applications in organic synthesis and materials science. This document details a ro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-[4-(pentyloxy)phenyl]ethan-1-ol, a fine chemical intermediate with potential applications in organic synthesis and materials science. This document details a robust laboratory-scale synthesis, thorough characterization, and an exploration of its scientific history and the biological significance of related compounds. This guide is intended for researchers, chemists, and professionals in drug development and materials science.

Introduction and Scientific Context

1-[4-(pentyloxy)phenyl]ethan-1-ol is a secondary benzylic alcohol characterized by a pentyloxy substituent on the phenyl ring. While not a compound with a storied history of discovery, its structural motifs—a secondary alcohol and an alkoxy-substituted aromatic ring—are prevalent in a variety of biologically active molecules and functional materials. The pentyloxy group, a five-carbon alkyl chain attached via an ether linkage, imparts significant lipophilicity, which can influence a molecule's solubility, membrane permeability, and interactions with biological targets.

The true significance of 1-[4-(pentyloxy)phenyl]ethan-1-ol lies in its utility as a building block. The secondary alcohol functionality is a versatile handle for a wide array of chemical transformations, including oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions. The alkoxy-substituted phenyl ring is a common feature in liquid crystals, and the specific chain length of the alkoxy group can be tailored to fine-tune the material's mesophase properties.

While direct biological studies on 1-[4-(pentyloxy)phenyl]ethan-1-ol are not extensively documented in peer-reviewed literature, the broader class of phenolic lipids and alkoxy-substituted aromatic compounds has been the subject of considerable research. These investigations have revealed a wide range of biological activities, including antioxidant, antibacterial, and antifungal properties. The structural similarity of our target molecule to these classes of compounds suggests potential, yet unexplored, bioactivity.

This guide will first detail the synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol from its commercially available precursor, 1-[4-(pentyloxy)phenyl]ethanone. This will be followed by a thorough characterization of the final product using modern spectroscopic techniques. Finally, we will delve into the historical context of the synthesis of related alkoxy-substituted phenylethanols and discuss the known biological activities of structurally analogous compounds to provide a framework for future research.

Synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol

The synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol is most directly achieved through the reduction of the corresponding ketone, 1-[4-(pentyloxy)phenyl]ethanone. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its relatively mild reaction conditions.[1][2]

Experimental Protocol

Materials:

  • 1-[4-(pentyloxy)phenyl]ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-[4-(pentyloxy)phenyl]ethanone in 20 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: While stirring vigorously, slowly add 0.2 g of sodium borohydride to the cooled solution in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours. The product spot should appear at a lower Rf value than the starting ketone.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride solution to the reaction mixture (still in the ice bath) to decompose any excess sodium borohydride.

  • Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with 2 x 20 mL of dichloromethane.

  • Washing and Drying: Combine the organic layers and wash them with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product is often of sufficient purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ketone 1-[4-(pentyloxy)phenyl]ethanone Dissolve Dissolve Ketone in Methanol Ketone->Dissolve NaBH4 Sodium Borohydride Add_NaBH4 Add NaBH4 NaBH4->Add_NaBH4 MeOH Methanol MeOH->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Cool->Add_NaBH4 Stir Stir at 0-5 °C Add_NaBH4->Stir Quench Quench with aq. NH4Cl Stir->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purification (optional) Evaporate->Purify Product 1-[4-(pentyloxy)phenyl]ethan-1-ol Evaporate->Product Purify->Product

Caption: Workflow for the synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol.

Characterization

The structure and purity of the synthesized 1-[4-(pentyloxy)phenyl]ethan-1-ol can be confirmed by a combination of spectroscopic methods. The following data are predicted based on the analysis of structurally similar compounds.[3]

Spectroscopic Data Summary
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methine proton of the alcohol, the methyl group adjacent to the alcohol, the pentyloxy chain protons, and the hydroxyl proton.
¹³C NMR Resonances for all 13 carbon atoms, including the aromatic carbons, the carbon bearing the hydroxyl group, the methyl carbon, and the carbons of the pentyloxy chain.
IR A broad O-H stretching band, C-H stretching bands (aromatic and aliphatic), a C-O stretching band, and aromatic C=C stretching bands.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (208.30 g/mol ).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.28d, J ≈ 8.5 Hz2HAr-H (ortho to -CH(OH)CH₃)
~6.87d, J ≈ 8.5 Hz2HAr-H (ortho to -O(CH₂)₄CH₃)
~4.85q, J ≈ 6.5 Hz1H-CH(OH)CH₃
~3.95t, J ≈ 6.5 Hz2H-OCH₂-
~1.78m2H-OCH₂CH₂-
~1.55s (broad)1H-OH
~1.48d, J ≈ 6.5 Hz3H-CH(OH)CH₃
~1.40m4H-OCH₂CH₂CH₂CH₂-
~0.93t, J ≈ 7.0 Hz3H-CH₂CH₃
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~158.5Ar-C (ipso to -O(CH₂)₄CH₃)
~138.0Ar-C (ipso to -CH(OH)CH₃)
~126.5Ar-CH (ortho to -CH(OH)CH₃)
~114.5Ar-CH (ortho to -O(CH₂)₄CH₃)
~70.0-CH(OH)CH₃
~68.0-OCH₂-
~29.0-OCH₂CH₂-
~28.2-OCH₂CH₂CH₂-
~25.0-CH(OH)CH₃
~22.5-OCH₂CH₂CH₂CH₂-
~14.0-CH₂CH₃
Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (hydrogen-bonded)
~3030MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1610, 1510MediumAromatic C=C stretch
~1245StrongAryl-O stretch (asymmetric)
~1175MediumC-O stretch (secondary alcohol)
~1040StrongAryl-O stretch (symmetric)
~830Strongp-disubstituted C-H bend (out-of-plane)

The broadness of the O-H stretch in the IR spectrum is a classic indicator of hydrogen bonding between alcohol molecules.[4][5][6][7]

Discovery and History

The specific discovery of 1-[4-(pentyloxy)phenyl]ethan-1-ol is not well-documented in the scientific literature, likely because it is considered a routine synthetic intermediate. Its history is therefore best understood within the context of the development of synthetic methods for alkoxy-substituted aromatic compounds.

The synthesis of alkoxy-substituted phenols and their derivatives has been a topic of interest for over a century, driven by their applications in fragrances, pharmaceuticals, and later, in materials science. The Williamson ether synthesis, developed in the 19th century, provided a general and reliable method for the preparation of the ether linkage found in the precursor, 1-[4-(pentyloxy)phenyl]ethanone.

The reduction of aromatic ketones to their corresponding alcohols is also a classic transformation in organic chemistry. Early methods often employed dissolving metal reductions, which were effective but often harsh. The discovery of sodium borohydride in the 1940s revolutionized this area of synthesis by providing a mild and selective reagent for the reduction of aldehydes and ketones.[1][2] The application of this methodology to a wide variety of aromatic ketones, including alkoxy-substituted variants, became standard practice in organic synthesis laboratories.

Therefore, while a specific "discovery" of 1-[4-(pentyloxy)phenyl]ethan-1-ol may not be attributable to a single individual or research group, its existence is a direct consequence of the development of these fundamental and powerful reactions in organic chemistry.

Biological Activity of Related Compounds

As previously mentioned, there is a lack of direct studies on the biological activity of 1-[4-(pentyloxy)phenyl]ethan-1-ol. However, the structural components of the molecule, namely the phenolic ether and the secondary alcohol, are present in numerous compounds with known biological activities.

Phenolic lipids, which are characterized by a hydroxylated aromatic ring and a long alkyl or alkenyl chain, are known to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities.[8] The pentyloxy group in our target molecule can be considered a short-chain analogue of the lipophilic tails found in these compounds.

Furthermore, many alkoxy-substituted aromatic compounds have been investigated for their potential as therapeutic agents. For instance, derivatives of N-alkoxyphenylanilides have shown promising antibacterial and antimycobacterial activity.[9] The presence of the alkoxy group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and interact with intracellular targets.

The antioxidant potential of phenolic compounds is well-established and is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. While the hydroxyl group in 1-[4-(pentyloxy)phenyl]ethan-1-ol is not directly attached to the aromatic ring, the overall electronic nature of the molecule could still confer some antioxidant properties.

It is important to emphasize that these are extrapolations based on structurally related compounds. Rigorous biological evaluation of 1-[4-(pentyloxy)phenyl]ethan-1-ol would be necessary to determine its specific activity profile.

Structure-Activity Relationship Logic Diagram

SAR_Logic cluster_target Target Molecule cluster_features Key Structural Features cluster_related Related Compound Classes cluster_activity Potential Biological Activities Target 1-[4-(pentyloxy)phenyl]ethan-1-ol Feature1 p-Alkoxy Phenyl Group Target->Feature1 Feature2 Secondary Benzylic Alcohol Target->Feature2 Related1 Phenolic Lipids Feature1->Related1 Lipophilic Tail Analogue Related2 Alkoxy-Substituted Aromatics Feature1->Related2 Core Scaffold Related3 Benzylic Alcohols Feature2->Related3 Functional Group Activity1 Antioxidant Related1->Activity1 Activity2 Antimicrobial Related1->Activity2 Activity3 Anti-inflammatory Related1->Activity3 Related2->Activity2 Activity1->Target Hypothesized Activity2->Target Hypothesized Activity3->Target Hypothesized

Caption: Hypothesized structure-activity relationships for 1-[4-(pentyloxy)phenyl]ethan-1-ol.

Conclusion

1-[4-(pentyloxy)phenyl]ethan-1-ol is a readily accessible secondary alcohol that serves as a valuable intermediate in organic synthesis. Its preparation via the sodium borohydride reduction of the corresponding ketone is a straightforward and efficient process. While the compound itself does not have a significant history of discovery or extensive biological evaluation, its structural features are shared with classes of molecules that exhibit interesting and important biological activities. This technical guide provides a solid foundation for the synthesis and characterization of this compound, and it is hoped that the contextual information provided will stimulate further research into its potential applications in medicinal chemistry and materials science.

References

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • IR spectra in the νOH stretching region of A) benzyl alcohols,... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved February 14, 2026, from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved February 14, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. (2011, August 12). Retrieved February 14, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 14, 2026, from [Link]

  • Acetophenone Reduction by Sodium Borohydride. (n.d.). Retrieved February 14, 2026, from [Link]

  • Infrared Spectroscopy - University of Colorado Boulder. (n.d.). Retrieved February 14, 2026, from [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017, January 1). Retrieved February 14, 2026, from [Link]

  • Method for the production of alkoxy-substituted phenols - Google Patents. (n.d.).
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF - ResearchGate. (2025, August 9). Retrieved February 14, 2026, from [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved February 14, 2026, from [Link]

  • Phenolic Compounds - Biological Activity - ResearchGate. (2025, September 2). Retrieved February 14, 2026, from [Link]

  • Process for the preparation of alkoxy-substituted alcohols - Google Patents. (n.d.).
  • Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Antioxidant, antiproliferative, and acetylcholinesterase inhibition activity of amino alcohol derivatives from 1,4-naphthoquinone - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties - MDPI. (2025, August 7). Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. (2018, October 31). Retrieved February 14, 2026, from [Link]

  • Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - SWORD - MTU. (n.d.). Retrieved February 14, 2026, from [Link]

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Protocols & Analytical Methods

Method

Topic: Experimental Protocol for the Synthesis, Characterization, and Preliminary Biological Evaluation of 1-[4-(pentyloxy)phenyl]ethan-1-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis and potential applications of 1-[4-(pentyloxy)phenyl]ethan-1-ol, a substit...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and potential applications of 1-[4-(pentyloxy)phenyl]ethan-1-ol, a substituted aromatic alcohol. Given the prevalence of the phenoxy ether moiety in pharmacologically active compounds, this molecule serves as a valuable intermediate for synthetic chemistry and a candidate for biological screening.

The protocols herein are designed to be self-validating, offering not just procedural steps but also the underlying scientific rationale. This enables researchers to understand, adapt, and troubleshoot the experimental workflows effectively. We will cover the controlled synthesis via ketone reduction, detailed analytical characterization, and a robust protocol for assessing its in vitro antioxidant potential, a logical first-pass screen for compounds of this class.[1][2]

Physicochemical Properties and Safety Data

Understanding the fundamental properties of 1-[4-(pentyloxy)phenyl]ethan-1-ol is critical for its handling, reaction setup, and purification. The key computed properties are summarized below.

PropertyValueReference
Molecular Formula C13H20O2[3]
Molecular Weight 208.30 g/mol [3]
XLogP3-AA (Lipophilicity) 3.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 6[3]
Topological Polar Surface Area 29.5 Ų[3]

Safety Precautions: 1-[4-(pentyloxy)phenyl]ethan-1-ol is a research chemical and lacks extensive toxicological data. Standard laboratory safety protocols should be strictly followed. Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for the precursor, 1-[4-(pentyloxy)phenyl]ethanone, before commencing any synthetic work.

Synthesis Protocol: Reduction of 1-[4-(pentyloxy)phenyl]ethanone

The most direct and efficient route to synthesize 1-[4-(pentyloxy)phenyl]ethan-1-ol is through the chemical reduction of its corresponding ketone precursor, 1-[4-(pentyloxy)phenyl]ethanone (CAS 5467-56-1).[4][][6] We will utilize sodium borohydride (NaBH₄) for this transformation.

Causality of Experimental Choice: Sodium borohydride is selected as the reducing agent due to its excellent selectivity for aldehydes and ketones over other functional groups (e.g., esters, carboxylic acids). It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LAH), and the reaction can be conveniently run in protic solvents like methanol or ethanol.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Ketone Precursor in Methanol cool Cool to 0°C (Ice Bath) start->cool react Portion-wise Addition of Sodium Borohydride cool->react monitor Monitor Reaction via TLC react->monitor quench Quench with Saturated Ammonium Chloride monitor->quench extract Liquid-Liquid Extraction (DCM/Water) quench->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry purify Purify via Flash Column Chromatography dry->purify char Characterize Product (NMR, IR, MS) purify->char

Fig 1. Workflow for the synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol.
Materials and Reagents
  • 1-[4-(pentyloxy)phenyl]ethanone (precursor)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-[4-(pentyloxy)phenyl]ethanone in 25 mL of anhydrous methanol. Stir the solution with a magnetic stir bar until the solid is fully dissolved.

  • Reduction: Place the flask in an ice-water bath and allow the solution to cool to 0°C. Once cooled, slowly add 0.2 g of sodium borohydride in small portions over 15 minutes. Rationale: Portion-wise addition prevents a rapid, exothermic reaction and ensures the temperature remains controlled, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete upon the disappearance of the starting ketone spot (visualized under UV light).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add 10 mL of saturated aqueous NH₄Cl solution to quench any excess NaBH₄. Rationale: Quenching safely neutralizes the reactive hydride, stopping the reaction and preventing gas evolution during the workup.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with 25 mL portions of dichloromethane (DCM). Combine the organic layers. Rationale: The product is significantly more soluble in the organic solvent (DCM) than in the aqueous layer, allowing for its efficient separation from inorganic salts.

  • Washing and Drying: Wash the combined organic layer with 20 mL of deionized water, followed by 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

  • Characterization: Combine the pure fractions and remove the solvent to yield 1-[4-(pentyloxy)phenyl]ethan-1-ol as a colorless oil or low-melting solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

    • Expected IR Peaks: A broad peak around 3350 cm⁻¹ (O-H stretch) and the disappearance of the sharp ketone C=O peak from the starting material (around 1680 cm⁻¹).

    • Expected ¹H NMR Signals: A new quartet corresponding to the CH-OH proton and a doublet for the adjacent methyl group, replacing the singlet for the acetyl methyl group in the precursor.

Application Protocol: In Vitro Antioxidant Activity Screening (DPPH Assay)

Phenolic compounds are known for their ability to act as antioxidants by donating a hydrogen atom to neutralize free radicals.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method to screen for this radical scavenging activity.[1]

Principle of the Assay: DPPH is a stable free radical with a deep violet color. When it accepts a hydrogen atom from an antioxidant molecule, it is reduced to the non-radical form, DPPH-H, which is yellow or colorless. This color change, measured as a decrease in absorbance at ~517 nm, is proportional to the concentration and potency of the antioxidant.

G DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H H• donation Antioxidant_H Test Compound (e.g., Phenol) Antioxidant_Radical Compound Radical (Stabilized) Antioxidant_H->Antioxidant_Radical H• abstraction

Fig 2. Mechanism of DPPH radical scavenging by a phenolic antioxidant.
Materials and Reagents
  • Synthesized 1-[4-(pentyloxy)phenyl]ethan-1-ol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Anhydrous Methanol (spectrophotometric grade)

  • Ascorbic acid or Butylated Hydroxytoluene (BHT) as a positive control

  • 96-well microplate

  • Microplate spectrophotometer

Step-by-Step Methodology
  • Solution Preparation:

    • Test Compound: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Create a series of dilutions from this stock (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Positive Control: Prepare a 1 mg/mL stock solution of ascorbic acid and dilute it in the same manner as the test compound.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 100 µL of each dilution of the test compound to separate wells.

    • Control Wells: Add 100 µL of each dilution of the positive control to separate wells.

    • Blank Well: Add 100 µL of methanol (this will serve as the negative control).

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells. Mix gently by pipetting.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. Rationale: The reaction is light-sensitive, and incubation allows the scavenging reaction to reach completion.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of radical scavenging activity for each concentration using the following formula:

    % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    Where:

    • A_blank is the absorbance of the DPPH solution with methanol (blank).

    • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

  • Determine the IC₅₀ Value: Plot the % Scavenging against the concentration of the test compound. The IC₅₀ is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Discussion and Future Directions

This guide provides a foundational workflow for the synthesis and preliminary evaluation of 1-[4-(pentyloxy)phenyl]ethan-1-ol. Successful synthesis and characterization confirm the identity and purity of the molecule, a critical first step for any further study.

The DPPH assay serves as an efficient primary screen. If significant antioxidant activity is observed (i.e., a low IC₅₀ value, comparable to known antioxidants), it provides a strong rationale for more advanced biological testing. Future research could explore:

  • Antimicrobial Screening: The precursor ketone is noted as a reagent for synthesizing antibiotic compounds, making antimicrobial testing a logical next step.[8]

  • Cytotoxicity Assays: Evaluation against various cancer cell lines to determine potential anti-proliferative effects.

  • Enantioselective Synthesis: The alcohol contains a chiral center. Synthesizing and testing individual enantiomers ((R) and (S)) could reveal stereospecific biological activity.

  • Further Derivatization: Using the hydroxyl group as a handle for further chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.

This structured approach ensures that research on novel compounds like 1-[4-(pentyloxy)phenyl]ethan-1-ol is conducted with scientific rigor, from synthesis to functional application.

References

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Application

Application Note: Enantioselective Synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol

Executive Summary This application note details the enantioselective synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol , a critical chiral building block for ferroelectric liquid crystals and pharmaceutical intermediates. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol , a critical chiral building block for ferroelectric liquid crystals and pharmaceutical intermediates. Unlike simple benzylic alcohols, the p-pentyloxy tail confers specific mesogenic properties, requiring synthesis methods that maintain high optical purity (>98% ee) without degrading the ether linkage.

We present two validated workflows:

  • Asymmetric Transfer Hydrogenation (ATH): The preferred method for de novo synthesis from the ketone, offering theoretical 100% yield.

  • Biocatalytic Kinetic Resolution (BKR): A robust method for resolving racemic mixtures or upgrading the optical purity of semi-enriched material.

Introduction & Molecule Profile[1][2][3]

Target Molecule: 1-[4-(pentyloxy)phenyl]ethan-1-ol CAS: (Racemic) 82004-79-1 | (R/S specific variants are often custom synthesized) Structure: A chiral benzylic alcohol substituted with a lipophilic pentyloxy chain at the para position.

Significance: The introduction of chirality into the alkoxy-phenyl-ethanol core is essential for inducing the ferroelectric phase (SmC)* in liquid crystal displays. The absolute configuration (R or S) dictates the direction of spontaneous polarization. Furthermore, this motif serves as a lipophilic scaffold in drug discovery, enhancing membrane permeability of coupled pharmacophores.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalable synthesis from the corresponding ketone. Mechanism: Metal-Ligand Bifunctional Catalysis (Noyori-Ikariya type).

Reaction Design

This protocol utilizes a Ruthenium(II) catalyst bearing a chiral diamine ligand. The reaction proceeds via a concerted proton/hydride transfer, avoiding harsh pressures associated with standard hydrogenation.

  • Substrate: 1-[4-(pentyloxy)phenyl]ethanone

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step Protocol
  • Catalyst Pre-formation (In-situ):

    • In a Schlenk flask under Argon, charge [RuCl₂(p-cymene)]₂ (0.0025 eq) and (S,S)-TsDPEN (0.005 eq).

    • Add anhydrous Isopropanol (IPA) or Dichloromethane (DCM) (2 mL/mmol substrate).

    • Stir at 40°C for 20 minutes until the solution turns deep orange/red.

    • Note: The (S,S)-ligand typically yields the (S)-alcohol . Use (R,R)-TsDPEN to target the (R)-alcohol.

  • Reaction Initiation:

    • Dissolve 1-[4-(pentyloxy)phenyl]ethanone (1.0 eq, e.g., 10 mmol) in the catalyst solution.

    • Cool the mixture to 0°C to maximize enantioselectivity.

    • Slowly add the HCOOH/Et₃N complex (5:2 molar ratio, 3.0 eq of formate).

  • Monitoring:

    • Stir at 0–25°C. Reaction progress is monitored by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

    • Endpoint: Typically 12–24 hours.

  • Work-up:

    • Quench with water. Extract 3x with EtOAc.

    • Wash combined organics with saturated NaHCO₃ (to remove excess formic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 80:20).

    • Expected Yield: 90–96%.

    • Expected ee: >95%.

Mechanistic Visualization (DOT)

ATH_Mechanism Substrate Ketone Substrate (Achiral) TS Six-Membered Transition State Substrate->TS Coordination Ru_Complex Ru-H Catalyst (Active Species) Ru_Complex->TS Hydride Transfer TS->Ru_Complex Catalyst Recycle Product Chiral Alcohol (>95% ee) TS->Product Dissociation H_Source HCOOH / TEA H_Source->Ru_Complex Regeneration

Caption: Figure 1. Concerted proton/hydride transfer mechanism in Ru-catalyzed Asymmetric Transfer Hydrogenation.

Protocol B: Biocatalytic Kinetic Resolution

Best for: Upgrading optical purity or resolving racemic mixtures available from non-selective reduction. Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[2]

Reaction Design

Lipases catalyze the transesterification of secondary alcohols.[3] CAL-B follows the Kazlauskas Rule , preferentially acetylating the (R)-enantiomer , leaving the (S)-alcohol unreacted.

Step-by-Step Protocol
  • Setup:

    • Dissolve racemic 1-[4-(pentyloxy)phenyl]ethan-1-ol (1.0 g) in dry Toluene or MTBE (10 mL).

    • Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

    • Add Novozym 435 (20-50 mg/mmol substrate).

  • Incubation:

    • Shake or stir gently (orbital shaker preferred to avoid grinding the enzyme beads) at 30–40°C.

    • Critical Checkpoint: Stop the reaction at exactly 50% conversion (approx. 24-48 hours).

  • Separation:

    • Filter off the enzyme beads (can be reused).

    • Evaporate solvent.

    • Separate the (S)-Alcohol (more polar) from the (R)-Acetate (less polar) via column chromatography.

  • Hydrolysis (Optional):

    • The (R)-Acetate can be hydrolyzed (MeOH/K₂CO₃) to yield the (R)-Alcohol.

Data Summary Table
ParameterMethod A: ATH (Ru-Catalysis)Method B: Kinetic Resolution (Lipase)
Starting Material Ketone (Prochiral)Racemic Alcohol
Theoretical Yield 100%50% (per enantiomer)
Enantiomeric Excess 95 - 99%>99% (highly dependent on conversion)
Atom Economy HighLow (requires acyl donor)
Primary Use Case Large-scale manufacturingOptical polishing / Lab scale

Quality Control & Analytics

Verification of enantiomeric excess is non-negotiable.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption) or 220 nm.

  • Elution Order (Typical for OD-H):

    • (S)-Enantiomer (First eluting)

    • (R)-Enantiomer (Second eluting) Note: Always verify elution order with a known standard or by checking the optical rotation.

Optical Rotation:

  • Specific Rotation

    
     should be measured in CHCl₃ or MeOH.
    
  • Literature comparison (analogous 4-alkoxy derivatives): (S)-isomer is typically negative (-).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents.[4][5] Tetrahedron: Asymmetry, 15(21), 3331-3351. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[3][6] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Daicel Chiral Technologies. (n.d.). Chiral Selector Selection Guide for Benzylic Alcohols. Chiral Technologies Application Notes. Link

Sources

Method

reaction mechanisms involving 1-[4-(pentyloxy)phenyl]ethan-1-ol

Application Note: Mechanistic Transformations & Synthetic Protocols for 1-[4-(pentyloxy)phenyl]ethan-1-ol Executive Summary This technical guide details the reactivity profile and synthetic utility of 1-[4-(pentyloxy)phe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Transformations & Synthetic Protocols for 1-[4-(pentyloxy)phenyl]ethan-1-ol

Executive Summary

This technical guide details the reactivity profile and synthetic utility of 1-[4-(pentyloxy)phenyl]ethan-1-ol (Compound 1 ). As a lipophilic, electron-rich secondary benzylic alcohol, Compound 1 serves as a critical mesogenic core in liquid crystal synthesis and a chiral building block in pharmaceutical development.

This dossier focuses on three high-value transformations:

  • Reductive Synthesis: High-yield generation from the ketone precursor.

  • Enzymatic Kinetic Resolution: obtaining enantiopure (

    
    )-acetates and (
    
    
    
    )-alcohols using Candida antarctica Lipase B (CAL-B).[1]
  • Acid-Mediated Dehydration: Controlled access to the styrene derivative via E1 elimination.

Chemical Profile & Reactivity Logic

Compound Structure:

  • Core: 1-phenylethanol backbone.[2][3]

  • Substituent: Para-pentyloxy group (

    
    ).
    
  • Electronic Effect: The alkoxy group is a strong

    
    -donor (
    
    
    
    effect). This significantly stabilizes the benzylic carbocation intermediate, making
    
    
    substitutions and
    
    
    eliminations much faster than in unsubstituted analogs.
  • Solubility: The pentyl chain confers high lipophilicity (

    
    ), necessitating the use of non-polar solvents (Toluene, Hexane) or amphiphilic systems (THF/MeOH) for processing.
    
Visualizing the Reaction Landscape

ReactionLandscape Ketone Precursor: 1-[4-(pentyloxy)phenyl]ethanone Alcohol Target: 1-[4-(pentyloxy)phenyl]ethan-1-ol (Compound 1) Ketone->Alcohol Reduction (NaBH4, MeOH) Styrene Dehydration Product: 1-(pentyloxy)-4-vinylbenzene Alcohol->Styrene Acid Cat. Dehydration (p-TSA, Toluene) ChiralEster Kinetic Resolution: (R)-Acetate Derivative Alcohol->ChiralEster CAL-B, Vinyl Acetate (Fast Reaction) ChiralAlc Kinetic Resolution: (S)-Alcohol Alcohol->ChiralAlc Unreacted Enantiomer

Figure 1: Divergent synthetic pathways originating from the central alcohol intermediate.

Module 1: Reductive Synthesis Protocol

Objective: Efficient conversion of 1-[4-(pentyloxy)phenyl]ethanone to Compound 1 .

Mechanistic Insight: Sodium borohydride (


) is the reagent of choice.[4][5] The electron-rich nature of the ketone carbonyl (due to the 

-pentyloxy donation) slightly reduces electrophilicity compared to acetophenone. However, the reaction proceeds rapidly in protic solvents like methanol, which activates the borohydride species via hydrogen bonding.

Protocol:

  • Preparation: Dissolve 10.0 mmol of 1-[4-(pentyloxy)phenyl]ethanone in 30 mL of Methanol (MeOH). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (12.0 mmol, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[6]
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 45 minutes.

  • Monitoring: Check TLC (Hexane:EtOAc 8:2). Product

    
     ~0.4; Starting Material 
    
    
    
    ~0.7.
  • Quench: Add 5 mL saturated

    
     solution. Stir for 10 minutes.
    
  • Workup: Evaporate MeOH under reduced pressure. Redissolve residue in DCM (50 mL) and wash with water (

    
     mL). Dry over 
    
    
    
    .[5][6][7]
  • Yield: Expect 95-98% yield as a viscous oil or low-melting solid.

Module 2: Enzymatic Kinetic Resolution (EKR)

Objective: Separation of enantiomers for chiral pharmaceutical applications.

Mechanistic Insight: Candida antarctica Lipase B (CAL-B) exhibits high stereospecificity for secondary alcohols. In non-polar solvents, CAL-B selectively acetylates the (


)-enantiomer of benzylic alcohols, leaving the (

)-enantiomer unreacted. The long pentyloxy tail improves substrate solubility in toluene, enhancing enzyme turnover rates compared to methoxy analogs [1, 2].

Protocol:

  • Setup: In a 50 mL flask, dissolve racemic Compound 1 (5.0 mmol) in dry Toluene (20 mL).

  • Catalyst: Add Novozym 435 (immobilized CAL-B, 20 mg/mmol substrate).

  • Acyl Donor: Add Vinyl Acetate (15.0 mmol, 3 eq). Note: Vinyl acetate makes the reaction irreversible by generating volatile acetaldehyde.

  • Incubation: Shake at 200 rpm at 30°C for 24–48 hours.

  • Monitoring: Monitor via Chiral HPLC (Chiralcel OD-H column). Stop when conversion reaches 50%.

  • Purification: Filter off the enzyme (reusable). Evaporate solvent.[5][6][8] Separate the (

    
    )-alcohol and (
    
    
    
    )-acetate via flash column chromatography (Gradient: 5% to 20% EtOAc in Hexane).

Module 3: Acid-Mediated Dehydration (E1 Mechanism)

Objective: Synthesis of 1-(pentyloxy)-4-vinylbenzene (styrene derivative).

Mechanistic Insight: This transformation is driven by the E1 mechanism .[9][10]

  • Protonation: The hydroxyl group is protonated by the acid catalyst.[9][10][11]

  • Carbocation Formation (RDS): Loss of water generates a benzylic carbocation. This cation is exceptionally stable due to resonance contribution from the p-pentyloxy group.

  • Elimination: A weak base (

    
     or solvent) removes a 
    
    
    
    -proton to form the alkene.

Critical Control Point: The carbocation is so stable that it may react with the starting alcohol to form a symmetrical ether (dimerization) if the temperature is too low or water is not removed [3].

Visualizing the E1 Pathway

E1Mechanism Substrate Protonated Alcohol (Good Leaving Group) TS Transition State: Loss of H2O Substrate->TS - H2O Carbocation Resonance Stabilized Benzylic Cation TS->Carbocation Rate Determining Step Product Alkene Product (Styrene Derivative) Carbocation->Product - H+ (Fast) Resonance Stabilized by p-Pentyloxy (+M) Resonance->Carbocation

Figure 2: E1 Elimination mechanism highlighting the stability of the carbocation intermediate.

Protocol:

  • Reagents: Compound 1 (10 mmol),

    
    -Toluenesulfonic acid (
    
    
    
    -TSA, 0.5 mmol, 5 mol%), Toluene (50 mL).
  • Apparatus: Fit flask with a Dean-Stark trap and reflux condenser.

  • Reflux: Heat to reflux (110°C). Water will azeotrope into the trap.

  • Completion: Reaction is typically complete in 1–2 hours.

  • Workup: Cool to RT. Wash with

    
     (sat. aq.) to neutralize acid. Dry organic layer (
    
    
    
    ) and concentrate.
  • Storage: Store the styrene product with a radical inhibitor (e.g., BHT) to prevent polymerization.

Troubleshooting & Data Summary

ParameterReductive SynthesisKinetic ResolutionDehydration
Key Reagent

/ MeOH
CAL-B / Vinyl Acetate

-TSA / Toluene
Temp 0°C

RT
30°C110°C (Reflux)
Major Risk Incomplete conversion (check pH)Long reaction times (>48h)Dimerization (Ether formation)
Validation disappearance of C=O (

)
Chiral HPLC (ee > 98%)Vinyl protons in NMR (

5.0-6.7 ppm)

References

  • PerQueryResult: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives. (n.d.). Retrieved from 1

  • MDPI: Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. (2021).[2][12] Retrieved from 2[4]

  • Labflow: Acid-Catalyzed Dehydration of an Alcohol. (n.d.). Retrieved from 9

  • Asian J. Chem: Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System. (2010).[5] Retrieved from 13[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-[4-(pentyloxy)phenyl]ethan-1-ol Reactions

Welcome to the technical support center for reactions involving 1-[4-(pentyloxy)phenyl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1-[4-(pentyloxy)phenyl]ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis and purification of this important intermediate.

I. Troubleshooting Guide: Common Byproducts and Issues

This section addresses specific challenges you may encounter during the synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of an Unwanted Dimer Impurity After Grignard Reaction

Question: I'm synthesizing 1-[4-(pentyloxy)phenyl]ethan-1-ol via a Grignard reaction between 4-(pentyloxy)benzaldehyde and methylmagnesium bromide. However, my crude product shows a significant amount of a higher molecular weight impurity. What is this byproduct and how can I prevent its formation?

Answer:

The most likely culprit is a biphenyl-type dimer, specifically 4,4'-bis(pentyloxy)-1,1'-biphenyl. This byproduct arises from a coupling reaction between the Grignard reagent and any unreacted aryl halide used to prepare a Grignard reagent from scratch, or from oxidative coupling.

Causality and Prevention:

  • High Concentration of Aryl Halide: An excess of the aryl halide starting material can lead to Wurtz-Fittig type coupling with the formed Grignard reagent.

    • Solution: Employ a slight excess (1.05-1.1 equivalents) of magnesium turnings and ensure slow, controlled addition of the aryl halide to maintain a low instantaneous concentration.

  • Elevated Reaction Temperature: Higher temperatures can promote the homocoupling of the Grignard reagent.[1]

    • Solution: Maintain a low reaction temperature, typically between 0 °C and room temperature, throughout the Grignard reagent formation and subsequent addition of the aldehyde.

  • Presence of Oxygen: Exposure to air can lead to oxidative dimerization of the Grignard reagent.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize exposure to oxygen and moisture.[1][2]

Troubleshooting Protocol: Minimizing Dimer Formation

  • Apparatus Setup: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Reagent Preparation: Use freshly crushed magnesium turnings to expose a reactive surface.[3] Activate the magnesium with a small crystal of iodine if the reaction is sluggish.[4]

  • Grignard Formation: Add the aryl halide solution dropwise to the magnesium suspension in anhydrous ether at a rate that maintains a gentle reflux.[5]

  • Aldehyde Addition: Cool the Grignard reagent solution to 0 °C before the dropwise addition of the 4-(pentyloxy)benzaldehyde solution.

  • Quenching: Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride.

Issue 2: Incomplete Reduction of the Ketone Precursor

Question: I am preparing 1-[4-(pentyloxy)phenyl]ethan-1-ol by reducing 1-[4-(pentyloxy)phenyl]ethan-1-one with sodium borohydride. My NMR analysis indicates the presence of unreacted starting material. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue that can often be resolved by optimizing the reaction conditions. The presence of the starting ketone, 1-[4-(pentyloxy)phenyl]ethan-1-one, indicates either insufficient reducing agent or non-optimal reaction parameters.[6][7]

Causality and Optimization:

  • Stoichiometry of Reducing Agent: Sodium borohydride (NaBH₄) provides four hydride equivalents. However, in practice, a molar excess is often required to ensure complete reduction.

    • Solution: Increase the molar equivalents of NaBH₄ to 1.5-2.0 relative to the ketone.[8] Add the NaBH₄ portion-wise to control the initial exothermic reaction.

  • Reaction Time and Temperature: The reduction may be sluggish at very low temperatures.

    • Solution: While the initial addition of NaBH₄ should be done at 0 °C to manage exothermicity, allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours) to ensure completion.[8]

  • Solvent Choice: The choice of solvent can influence the reactivity of the borohydride.

    • Solution: Methanol or ethanol are common and effective solvents for this reduction.[8][9]

Optimized Reduction Protocol:

  • Dissolve 1-[4-(pentyloxy)phenyl]ethan-1-one in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) in small portions over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to neutralize excess borohydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Issue 3: Formation of Over-reduction or Ring-Opened Byproducts

Question: During the synthesis of 1-[4-(pentyloxy)phenyl]ethan-1-ol, I've occasionally observed byproducts that suggest over-reduction or cleavage of the pentyloxy group. What causes this and how can it be avoided?

Answer:

Over-reduction to the corresponding alkane or cleavage of the ether linkage are potential side reactions, particularly when using stronger reducing agents or harsh acidic conditions during workup.

Causality and Mitigation:

  • Harsh Reducing Agents: While sodium borohydride is generally selective for ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the alcohol further or cleave the ether.

    • Solution: Use a mild and selective reducing agent like sodium borohydride for this transformation.

  • Acid-Catalyzed Elimination/Cleavage: Strong acidic conditions, especially at elevated temperatures during workup, can lead to dehydration of the product to form a styrene derivative or cleavage of the pentyloxy ether bond.

    • Solution: Use a mild acid (e.g., saturated aqueous NH₄Cl) for quenching Grignard reactions. For borohydride reductions, use dilute HCl at low temperatures for neutralization. Avoid prolonged exposure to strong acids.

Data Summary: Byproduct Formation under Different Conditions

Synthesis RouteCommon Byproduct(s)Typical Yield of Desired ProductMitigation Strategy
Grignard Reaction4,4'-bis(pentyloxy)-1,1'-biphenyl, Unreacted Aldehyde70-85%Inert atmosphere, controlled addition, low temperature
Ketone Reduction (NaBH₄)Unreacted Ketone85-95%Increased equivalents of NaBH₄, longer reaction time
Friedel-Crafts AcylationPolyacylated products, Isomeric ketones60-75%Use of a milder Lewis acid, controlled stoichiometry

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare 1-[4-(pentyloxy)phenyl]ethan-1-ol?

A1: The two most common and direct laboratory-scale synthetic routes are:

  • Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium bromide, with 4-(pentyloxy)benzaldehyde. This method is highly effective for forming the carbon-carbon bond.[4][10]

  • Reduction of a Ketone: The reduction of the corresponding ketone, 1-[4-(pentyloxy)phenyl]ethan-1-one, using a reducing agent like sodium borohydride.[9]

Q2: Can I use Friedel-Crafts acylation to synthesize the precursor ketone, 1-[4-(pentyloxy)phenyl]ethan-1-one? What are the potential byproducts?

A2: Yes, Friedel-Crafts acylation of pentyloxybenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a viable method to produce the ketone precursor.[11][12][13] However, potential byproducts include:

  • Isomeric Products: Acylation can occur at the ortho position to the pentyloxy group, leading to the formation of 1-[2-(pentyloxy)phenyl]ethan-1-one. The para product is generally favored due to steric hindrance.

  • Polyacylation: If the reaction conditions are not carefully controlled, a second acetyl group may be added to the aromatic ring.[12][14]

  • Cleavage of the Ether: Harsh Lewis acids can sometimes lead to the cleavage of the pentyloxy ether bond.

To minimize these byproducts, it is advisable to use a milder Lewis acid (e.g., FeCl₃ or ZnCl₂) and carefully control the stoichiometry of the reactants.[13]

Q3: Are there any stereochemical considerations in the reduction of 1-[4-(pentyloxy)phenyl]ethan-1-one?

A3: The reduction of the prochiral ketone 1-[4-(pentyloxy)phenyl]ethan-1-one with an achiral reducing agent like sodium borohydride will produce a racemic mixture of (R)- and (S)-1-[4-(pentyloxy)phenyl]ethan-1-ol. If a specific enantiomer is required, an asymmetric reduction using a chiral reducing agent or an enzymatic reduction would be necessary.

Q4: How can I effectively purify the final product from the common byproducts?

A4: Column chromatography on silica gel is the most effective method for purifying 1-[4-(pentyloxy)phenyl]ethan-1-ol from the byproducts mentioned. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will allow for the separation of the desired alcohol from less polar byproducts (like the biphenyl dimer) and more polar impurities.

III. Visualized Workflows and Mechanisms

Diagram 1: Synthetic Routes to 1-[4-(pentyloxy)phenyl]ethan-1-ol

Synthesis_Routes cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Ketone Reduction 4-(pentyloxy)benzaldehyde 4-(pentyloxy)benzaldehyde Grignard_Adduct Intermediate Adduct 4-(pentyloxy)benzaldehyde->Grignard_Adduct + MeMgBr MeMgBr Methylmagnesium Bromide MeMgBr->Grignard_Adduct Product_1 1-[4-(pentyloxy)phenyl]ethan-1-ol Grignard_Adduct->Product_1 H+ workup Ketone 1-[4-(pentyloxy)phenyl]ethan-1-one Product_2 1-[4-(pentyloxy)phenyl]ethan-1-ol Ketone->Product_2 + NaBH4 / MeOH NaBH4 Sodium Borohydride NaBH4->Product_2

Caption: Overview of the two primary synthetic pathways.

Diagram 2: Formation of Biphenyl Byproduct in Grignard Reaction

Byproduct_Formation Aryl_Halide 4-pentyloxybromobenzene Grignard_Reagent 4-pentyloxyphenyl- magnesium bromide Aryl_Halide->Grignard_Reagent + Mg Biphenyl_Byproduct 4,4'-bis(pentyloxy)- 1,1'-biphenyl Aryl_Halide->Biphenyl_Byproduct Mg Mg Grignard_Reagent->Biphenyl_Byproduct Coupling with Aryl Halide or O2

Caption: Pathway for the formation of the biphenyl dimer.

IV. References

  • University of Michigan, Department of Chemistry. (2024, March 16). The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • Decarlini, M. F., et al. (2018). Kinetic profiles of the stereoselective reduction of acetophenone and its derivatives promoted by Galactomyces candidus GZ1. Biocatalysis and Biotransformation, 36(6), 446-454. [Link]

  • Chayya, S., et al. (2022). PALLADIUM (II)-CATALYZED SELECTIVE REDUCTION OF 4'-(PHENYLETHYNL)ACETOPHENONE IN THE PRESENCE OF A FORMIC ACID-TRIETHYLAMINE MIXTURE. BAU Journal - Science and Technology, 4(1), Article 8. [Link]

  • Chayya, S., et al. (2022). PALLADIUM (II)-CATALYZED SELECTIVE REDUCTION OF 4'-(PHENYLETHYNL)ACETOPHENONE IN THE PRESENCE OF A FORMIC ACID-TRIETHYLAMINE MIXTURE. BAU Journal - Science and Technology, 4(1), Article 8. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • University of Calgary, Department of Chemistry. Ch12: Friedel-Crafts acylation. [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?[Link]

  • Gualpa, F. A., et al. (2016). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays. Molbank, 2016(4), M909. [Link]

  • Lund University. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. [Link]

  • ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Pharmaffiliates. 1-(4-(Pentyloxy)phenyl)ethan-1-one. [Link]

  • Organic Syntheses. 4-Penten-1-ol. [Link]

  • CAS Common Chemistry. 1-[4-(Pentyloxy)phenyl]ethanone. [Link]

  • Wang, C., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Molecules, 28(23), 7896. [Link]

  • Web Pages. 6. Grignard Reaction. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Compendium Synthetica. Organic synthesis Vol: 1. [Link]

  • University of Wisconsin-River Falls, Department of Chemistry. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • ResearchGate. Enzymatic reduction of acetophenone derivatives of different molecular size by ADT-LB and ADH-T enzymes. [Link]

  • PrepChem.com. Synthesis of (A) n-Pentyloxybenzene (Ia). [Link]

  • PrepChem.com. Synthesis of phenyl ethanol. [Link]

  • Google Patents. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.

  • SciELO México. (E)-(4-(aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. [Link]

Sources

Optimization

Process Chemistry Support Hub: 1-[4-(pentyloxy)phenyl]ethan-1-ol Synthesis

Ticket ID: SC-5592-Pent Status: Open Assigned Specialist: Senior Process Chemist Subject: Scale-Up Troubleshooting & Optimization Guide Introduction You are encountering challenges in scaling the reduction of 1-[4-(penty...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-5592-Pent Status: Open Assigned Specialist: Senior Process Chemist Subject: Scale-Up Troubleshooting & Optimization Guide

Introduction

You are encountering challenges in scaling the reduction of 1-[4-(pentyloxy)phenyl]ethanone to its corresponding alcohol, 1-[4-(pentyloxy)phenyl]ethan-1-ol . While the lab-scale synthesis (typically using Sodium Borohydride,


, in methanol) is straightforward, the transition to kilo-lab or pilot plant introduces critical safety and quality bottlenecks.

This guide addresses the three primary failure modes observed at scale for this specific lipophilic alkoxy-phenyl substrate:

  • Thermal Runaways & Hydrogen Management (Safety)

  • Boron-Complex Emulsions (Workup/Isolation)

  • Styrene Impurity Formation (Quality/Stability)

Module 1: Reaction Engineering & Safety

Q: The reaction exotherm is spiking unpredictably upon addition.[1] How do I control this?

A: Switch from solid addition to a stabilized solution dosing strategy.

At gram scale, adding solid


 in portions is acceptable. At kilogram scale, this creates "hot spots" and accumulates unreacted reagent, leading to a delayed, violent exotherm.

The Fix: Dosage-Controlled Addition Instead of adding solid reductant to the ketone, dissolve the ketone in THF/Methanol and dose a stabilized aqueous/caustic


 solution into it.
ParameterLab Scale (Avoid)Scale-Up Protocol (Recommended)Reason
Reagent Form Solid Pellets/Powder12%

in 40% NaOH (aq)
Precise flow control; prevents solids clumping.
Solvent System Pure MethanolTHF (Solubilizer) + Methanol (Activator)The pentyloxy chain decreases solubility in pure MeOH at low temps. THF ensures homogeneity.
Temperature


(Strict)
Lower temp suppresses H2 evolution and side reactions.
H2 Management Open flask/BalloonNitrogen Sweep + Headspace Monitor

hydrolysis generates

. Active venting is mandatory.

Critical Insight: The reaction rate is often limited by the dissolution of the pentyloxy-ketone. If the ketone precipitates (oils out) due to low temperature, the reaction stalls. Ensure the THF ratio is high enough (typically 3:1 THF:MeOH) to keep the lipophilic substrate in solution at


.

Module 2: Workup & Isolation (The "Sticky" Phase)

Q: During quench, the mixture turns into a gelatinous white paste that traps the product. Phase separation is impossible. Why?

A: You are generating polymeric borates. You must break the Boron-Oxygen complex completely.

The intermediate formed is a tetra-alkoxy borate. Adding water hydrolyzes this to boric acid and alcohol. However, with the lipophilic pentyloxy group, these borate salts form stable, viscous gels (emulsions) that do not settle.

The Fix: The "Hot Acid" Breakdown or Chelation

Option A: Acid Hydrolysis (Standard)

  • Quench Excess Hydride: Add Acetone (0.5 eq relative to

    
    ) first. This destroys active hydride without generating H2 gas (forms isopropanol).
    
  • Break Complex: Add 1M HCl or 10% Acetic Acid until pH < 4.

  • Thermal Swing: Heat the biphasic mixture to

    
     for 30 minutes. This lowers viscosity and forces the hydrolysis of the "sticky" borate esters.
    
  • Cool & Separate: Cool to room temperature. The layers should now separate cleanly.

Option B: Chelation (Mild/Green) If your substrate is acid-sensitive (risk of elimination, see Module 3), use Tartaric Acid or Citric Acid (10% aq). These form water-soluble chelates with boron, preventing gel formation without requiring strong mineral acids.

Module 3: Impurity Profile (Quality)

Q: We are detecting a new impurity (M-18) that increases during drying. What is it?

A: It is the styrene derivative (1-(pentyloxy)-4-vinylbenzene), resulting from dehydration.

Mechanism: The benzylic alcohol product is prone to acid-catalyzed dehydration. The electron-donating pentyloxy group at the para position stabilizes the carbocation intermediate, making this elimination reaction surprisingly facile, especially if:

  • The workup was too acidic (pH < 2).

  • The drying temperature was too high (>

    
    ).
    

The Fix: pH Control & Buffer Wash

  • Neutralization: After the acid quench (Module 2), wash the organic layer with saturated

    
     until the aqueous pH is 7–8.
    
  • Distillation Hazard: Do not attempt atmospheric distillation. This product must be distilled under high vacuum (< 1 mbar) or, preferably, crystallized.

  • Crystallization: The pentyloxy chain adds significant non-polar character. Recrystallization from Heptane or Hexane/MTBE is often superior to distillation for this specific molecule.

Visualizing the Scale-Up Workflow

The following diagram illustrates the optimized logic flow, specifically highlighting the safety loops required for handling the Hydrogen generation and the decision matrix for workup.

ScaleUpProcess Start Start: 1-[4-(pentyloxy)phenyl]ethanone Solvent Dissolve in THF:MeOH (3:1) (Maintain Solubility of Lipophilic Ketone) Start->Solvent Cooling Cool to -10°C (Inert N2 Sweep Active) Solvent->Cooling Dosing Dose NaBH4 (aq/NaOH stabilized) Monitor Internal Temp (dT < 5°C) Cooling->Dosing Slow Addition Check IPC: TLC/HPLC (< 0.5% Ketone Remaining?) Dosing->Check Check->Dosing No (Add 10% more reagent) Quench_Step Safety Quench: 1. Add Acetone (Scavenge Hydride) 2. Add 10% Acetic Acid (Hydrolysis) Check->Quench_Step Yes (Complete) Phase_Issue Is Mixture Gelatinous? Quench_Step->Phase_Issue Heat_Break Heat to 45°C for 30 min (Break Boron-Complex) Phase_Issue->Heat_Break Yes (Standard) Wash Wash: NaHCO3 (Neutralize Acid) CRITICAL: Prevent Styrene Formation Phase_Issue->Wash No (Rare) Heat_Break->Wash Isolate Isolation: Crystallize from Heptane Wash->Isolate

Caption: Optimized workflow for reducing lipophilic acetophenones, emphasizing thermal control loops and the "Heat Break" technique for boron emulsions.

References

  • Safety of Sodium Borohydride on Scale

    • Duggan, P. J., Johnson, A. A., & Rogers, R. L. (1994). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series No. 134.
  • Workup of Borohydride Reductions

    • Ragan, J. A., et al. (2011). Development of an Early Enabling Synthesis for PF-03052334-02. Organic Process Research & Development, 15(6). (Discusses boron complex breaking).
  • General Reduction of Acetophenones

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for acetophenone reduction).
  • Impurity Formation (Styrenes)
Troubleshooting

side reaction pathways for 1-[4-(pentyloxy)phenyl]ethan-1-ol

Technical Support Center: Synthesis & Stability of 1-[4-(pentyloxy)phenyl]ethan-1-ol Executive Summary & Molecule Profile Target Molecule: 1-[4-(pentyloxy)phenyl]ethan-1-ol CAS Registry Number: (Analogous to 4-alkoxy-1-p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Stability of 1-[4-(pentyloxy)phenyl]ethan-1-ol

Executive Summary & Molecule Profile

Target Molecule: 1-[4-(pentyloxy)phenyl]ethan-1-ol CAS Registry Number: (Analogous to 4-alkoxy-1-phenylethanols, e.g., 1-(4-methoxyphenyl)ethanol CAS 3319-15-1) Primary Application: Key intermediate in the synthesis of ferroelectric liquid crystals and specific pharmaceutical mesogens.

Critical Technical Insight: This molecule is a secondary benzylic alcohol with a strong electron-donating group (para-pentyloxy) on the phenyl ring. While the synthesis (reduction of the corresponding ketone) is chemically straightforward, the product is exceptionally prone to acid-catalyzed dehydration . The p-alkoxy group stabilizes the benzylic carbocation intermediate, lowering the activation energy for elimination (


) to form the styrene derivative.

Support Scope: This guide addresses the reduction of 4'-(pentyloxy)acetophenone, impurity profiling, and stability management.

Reaction Pathways & Impurity Profile

The following diagram maps the primary synthesis route alongside the critical side-reaction pathways that users must monitor.

ReactionPathways Ketone Starting Material 4'-(Pentyloxy)acetophenone Alcohol Target Product 1-[4-(pentyloxy)phenyl]ethan-1-ol Ketone->Alcohol NaBH4, MeOH (Main Reduction) Ethyl Side Product C (Over-reduction) 1-Ethyl-4-(pentyloxy)benzene Ketone->Ethyl Wolff-Kishner (Not typical) Styrene Side Product A (Dehydration) 1-[4-(pentyloxy)phenyl]ethene Alcohol->Styrene Acid (H+) or Heat (- H2O) Alcohol->Ethyl H2, Pd/C (Hydrogenolysis) Polymer Side Product B Polystyrene Oligomers Styrene->Polymer Heat/Radical (Polymerization)

Figure 1: Synthesis and degradation pathways. Note that the path from Alcohol to Styrene is the most common failure mode during workup.

Impurity Profile Table
Impurity TypeStructure / NameOriginDetection (TLC/NMR)
Starting Material 4'-(Pentyloxy)acetophenoneIncomplete reduction; exhausted reducing agent.TLC: Lower Rf than alcohol (usually). NMR: Singlet ~2.5 ppm (acetyl

).
Dehydration Product 1-[4-(pentyloxy)phenyl]etheneAcidic workup; thermal elimination during distillation.TLC: High Rf (non-polar). NMR: Vinylic protons (5.0–6.7 ppm).
Oligomers Polystyrene-type dimers/trimersPolymerization of the dehydration product.Appearance: Gummy/gel-like residue. NMR: Broad, undefined aliphatic peaks.
Borate Esters Boric acid esters of the productIncomplete hydrolysis of the reduction intermediate.NMR: Broadened signals; poor solubility.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product turned into a gel/gum during distillation."

Diagnosis: Thermal Polymerization. Mechanism: You likely generated the styrene derivative (Side Product A) via thermal dehydration in the distillation pot. Styrenes with electron-donating groups polymerize easily under heat. Solution:

  • Avoid High Heat: Do not distill the product unless you have a high-vacuum system (<0.1 mmHg) to keep the bath temperature below 100°C.

  • Purification Alternative: Use column chromatography (Silica gel, Hexane/EtOAc) or recrystallization (if solid) instead of distillation.

  • Stabilizer: If distillation is mandatory, add a radical inhibitor (e.g., BHT or hydroquinone) to the pot.

Issue 2: "I see a new non-polar spot on TLC after acid workup."

Diagnosis: Acid-Catalyzed Dehydration. Mechanism: The para-pentyloxy group donates electron density into the ring, stabilizing the benzylic carbocation formed when the alcohol is protonated. This makes the alcohol highly sensitive to even dilute acids (HCl,


).
Corrective Action: 
  • Neutralize Gently: Do not use strong acids to quench the borohydride. Use saturated

    
     or dilute acetic acid, and ensure the final pH is neutral (pH 7).
    
  • Fast Workup: Minimize the time the product spends in any acidic aqueous phase.

Issue 3: "The reaction stalled with 10% ketone remaining."

Diagnosis: Moisture interference or old Reagent. Mechanism:


 decomposes in water/methanol over time. If the solvent was "wet" or the reagent old, the effective hydride concentration is lower than calculated.
Solution: 
  • Stoichiometry: Use 1.5 equivalents of

    
     relative to the ketone.
    
  • Add in Portions: Add the reducing agent in two batches to ensure active hydride is present throughout.

Recommended Protocol: Reduction of 4'-(Pentyloxy)acetophenone

This protocol is designed to minimize the Dehydration Risk identified in Section 2.

Reagents:

  • Substrate: 4'-(Pentyloxy)acetophenone (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Methanol (anhydrous preferred) or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone in Methanol (0.5 M concentration). Cool the solution to 0°C in an ice bath. Cooling is critical to suppress side reactions.

  • Addition: Add

    
     solid in small portions over 15 minutes. Caution: Hydrogen gas evolution.[1][2]
    
  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[3][4] If starting material persists after 4 hours, add 0.2 equiv more

      
      .
      
  • Quenching (CRITICAL STEP):

    • Cool back to 0°C.

    • Do NOT use HCl.

    • Add Saturated Ammonium Chloride (

      
      )  solution dropwise until bubbling ceases.
      
    • Stir for 30 minutes to hydrolyze borate complexes.

  • Extraction: Evaporate most of the Methanol under reduced pressure (Rotavap bath < 40°C). Extract the residue with Ethyl Acetate or Dichloromethane.

  • Washing: Wash the organic layer with Water (2x) and Brine (1x).

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly acidic, though usually acceptable.
  • Isolation: Concentrate in vacuo.

    • Warning: Do not overheat the water bath (>45°C) during concentration.

Diagnostic Decision Tree

Use this logic flow to identify the root cause of low yield or purity.

TroubleshootingTree Start Problem Encountered CheckTLC Check TLC/NMR of Crude Start->CheckTLC SM_Present Significant Starting Material (Ketone) Remaining CheckTLC->SM_Present Low Conversion New_Spot New Non-Polar Spot (High Rf) CheckTLC->New_Spot Impurity Formed Gum Product is a Gum/Gel Low Solubility CheckTLC->Gum Physical State Issue SolventWet Solvent was wet or NaBH4 decomposed SM_Present->SolventWet AcidUsed Did you use HCl/H2SO4 in workup? New_Spot->AcidUsed Dehydration Acid-Catalyzed Dehydration (Styrene formation) AcidUsed->Dehydration Yes HeatUsed Did you distill or heat >50°C? AcidUsed->HeatUsed No ThermalElim Thermal Elimination (Styrene formation) HeatUsed->ThermalElim Yes Polymer Styrene Polymerization (Irreversible) Gum->Polymer

Figure 2: Troubleshooting logic for 1-[4-(pentyloxy)phenyl]ethan-1-ol synthesis.

References

  • Reduction of Acetophenones: Modern Organic Synthesis methods confirm

    
     in Methanol as the standard protocol for reducing acetophenones to 1-phenylethanols.
    
    • Source:

  • Dehydr

    
    ):  The influence of para-alkoxy groups on the stability of benzylic carbocations and subsequent elimination rates.
    
    • Source:

  • Liquid Crystal Intermediates: General synthesis strategies for alkoxy-substituted phenyl ethanols in mesogen production.

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-[4-(pentyloxy)phenyl]ethan-1-ol Derivatives in Chiral Synthesis and Medicinal Chemistry

Topic: Comparative Study of 1-[4-(pentyloxy)phenyl]ethan-1-ol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-[4-(pentyloxy)phe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 1-[4-(pentyloxy)phenyl]ethan-1-ol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-[4-(pentyloxy)phenyl]ethan-1-ol (CAS: 2138421-89-1 / related precursors) represents a critical "Janus" scaffold in modern organic chemistry. It serves as a dual-purpose intermediate: a lipophilic chiral building block for Galectin-3 inhibitors and a mesogenic core for liquid crystalline materials .

This guide objectively compares the performance of this specific C5-alkoxy derivative against its shorter (Methoxy, C1) and longer (Heptyloxy, C7) chain analogs. Furthermore, it contrasts the two dominant production methodologies—Chemical Reduction vs. Biocatalytic Kinetic Resolution —providing a validated protocol for the latter to achieve >99% enantiomeric excess (ee).

Comparative Analysis: Synthesis Methodologies

For researchers requiring this alcohol, the choice of synthesis dictates the stereochemical outcome. The following comparison isolates the critical decision factors between rapid chemical synthesis and enzymatic precision.

Table 1: Methodology Performance Matrix
FeatureMethod A: Chemical ReductionMethod B: Biocatalytic Resolution (Recommended)
Reagents NaBH₄ / MethanolCandida antarctica Lipase B (CAL-B) / Vinyl Acetate
Stereochemistry Racemic (50:50 R/S)Enantiopure (>99% ee for S-alcohol or R-ester)
Yield (Theoretical) ~95%50% (max) per enantiomer
Reaction Time 1–2 Hours4–24 Hours
Purification Simple ExtractionColumn Chromatography (Easy separation of Alcohol vs. Ester)
Cost Efficiency High (Cheap reagents)Moderate (Enzyme is reusable)
Expert Insight: The "Remote Substituent" Effect

In Method B, the pentyloxy tail at the para-position is sufficiently distal from the reaction center (the secondary hydroxyl). Unlike ortho-substituted analogs which sterically clash with the lipase active site (reducing E-values), the 1-[4-(pentyloxy)phenyl]ethan-1-ol substrate maintains high enantioselectivity (


). This makes it an ideal candidate for Kinetic Resolution  rather than requiring expensive chiral metal catalysts.

Validated Experimental Protocol: Lipase-Catalyzed Resolution

Objective: Isolate (S)-1-[4-(pentyloxy)phenyl]ethan-1-ol with >99% ee. Mechanism: CAL-B selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Workflow Diagram (DOT)

KineticResolution Substrate Racemic 1-[4-(pentyloxy)phenyl]ethan-1-ol Reaction Reaction System Toluene, 30°C, 200 rpm Substrate->Reaction Reagents Acyl Donor: Vinyl Acetate (0.6 eq) Reagents->Reaction Catalyst Catalyst: Novozym 435 (CAL-B) Catalyst->Reaction ProductR (R)-Acetate (Converted) Reaction->ProductR Fast Acylation (k_fast) ProductS (S)-Alcohol (Unreacted Target) Reaction->ProductS Slow/No Reaction (k_slow)

Caption: Kinetic resolution pathway where CAL-B selectively acetylates the (R)-enantiomer.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 g (~4.5 mmol) of racemic 1-[4-(pentyloxy)phenyl]ethan-1-ol in 20 mL of anhydrous Toluene.

    • Note: Toluene is preferred over Hexane for pentyloxy derivatives due to better solubility of the lipophilic tail.

  • Enzyme Addition: Add 50 mg of Novozym 435 (immobilized CAL-B).

  • Acyl Donor: Add 0.6 equivalents of Vinyl Acetate .

    • Why Vinyl Acetate? It makes the reaction irreversible by releasing vinyl alcohol, which tautomerizes to acetaldehyde (volatile).

  • Incubation: Shake at 30°C / 200 rpm. Monitor via HPLC (Chiralcel OD-H column).

  • Termination: Filter off the enzyme (save for reuse).

  • Purification: Evaporate solvent. Separate the polar (S)-alcohol from the non-polar (R)-acetate using silica gel flash chromatography (Hexane:EtOAc 8:2).

Structural Activity Relationship (SAR): Chain Length Comparison

The "pentyloxy" (C5) chain is not arbitrary. In drug design and material science, it occupies a specific "sweet spot" compared to its homologs.

Table 2: Physicochemical & Functional Comparison
DerivativeChain LengthLogP (Est.)Melting Point TrendApplication Focus
Methoxy (C1) Short~1.9High (Crystalline)Standard chemical intermediate; too polar for some lipid bilayers.
Pentyloxy (C5) Medium ~3.8 Moderate (Mesogenic) Optimal for Galectin inhibition (hydrophobic pocket fit) and Liquid Crystals.
Heptyloxy (C7) Long~4.8Low (Waxy/Smectic)High lipophilicity; prone to solubility issues in aqueous bio-assays.
Comparative Analysis
  • Bioactivity (Galectin-3 Inhibition): Galectin-3 inhibitors often require a hydrophobic moiety to occupy the sub-sites near the carbohydrate recognition domain. The C5 (Pentyloxy) chain provides sufficient length to penetrate this hydrophobic pocket, showing superior binding affinity (

    
    ) compared to the C1 analog, which is too short to interact effectively with distal hydrophobic residues.
    
  • Material Properties (Liquid Crystals): In liquid crystal synthesis (e.g., phenyl benzoate esters), the C5 derivative promotes nematic phases (ordered but fluid). The C1 derivative often results in high-melting solids with no mesophase, while the C7 derivative pushes the material towards smectic (layered) phases, which are more viscous and less responsive to switching fields.

References

  • Enzymatic Resolution Mechanics: Gotor-Fernández, V., et al.[1][2] "Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol Derivatives." Journal of Molecular Catalysis B: Enzymatic, 2006.

  • Galectin Inhibitor Design: Sörme, P., et al. "Design and Synthesis of Galectin Inhibitors." Methods in Enzymology, 2003.

  • Dynamic Kinetic Resolution (DKR): Pamies, O., & Bäckvall, J. E.[3] "Combination of Enzymes and Metal Catalysts: A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 2003.

  • Liquid Crystal Precursors: Goodby, J. W. "Liquid Crystals: Design and Synthesis." Chemical Society Reviews, 2010.

Sources

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